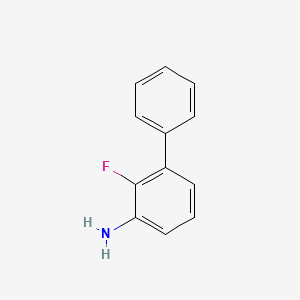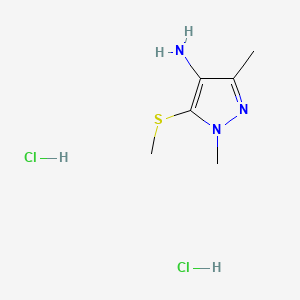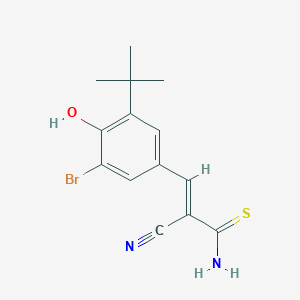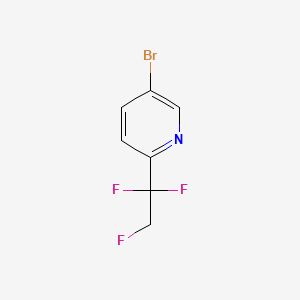
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Fluorinated compounds are known for their unique properties, including high stability and reactivity, which make them useful in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 2-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include pyridine N-oxides and dehalogenated pyridines.
Scientific Research Applications
Chemistry: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the trifluoroethyl group can enhance the compound’s interaction with biological targets, improving its efficacy and selectivity .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoroethyl groups. This dual functionality allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C7H5BrF3N |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
5-bromo-2-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-3-5)7(10,11)4-9/h1-3H,4H2 |
InChI Key |
CQDKJVZDNUOZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


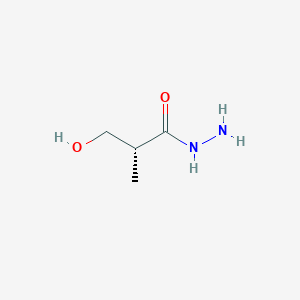

![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
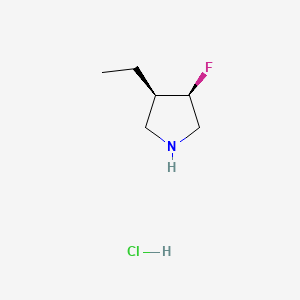
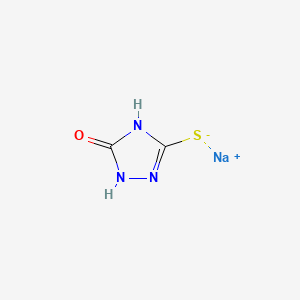
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
